molecular formula C8H8N4 B12215875 (1Z)-3-amino-1H-isoindol-1-one hydrazone

(1Z)-3-amino-1H-isoindol-1-one hydrazone

Cat. No.: B12215875
M. Wt: 160.18 g/mol
InChI Key: DVXWOSOONBGHJH-UHFFFAOYSA-N
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Description

(1Z)-3-amino-1H-isoindol-1-one hydrazone is a hydrazone derivative characterized by the presence of an azomethine group (-NHN=CH-). Hydrazones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry due to their ease of preparation and versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-amino-1H-isoindol-1-one hydrazone typically involves the condensation of an appropriate aldehyde or ketone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage. Mechanochemical synthesis involves grinding the reactants together, while solid-state melt reactions involve heating the reactants to form the desired product .

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-amino-1H-isoindol-1-one hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, reduced aldehydes or ketones, and various substituted hydrazone derivatives .

Scientific Research Applications

(1Z)-3-amino-1H-isoindol-1-one hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-3-amino-1H-isoindol-1-one hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group plays a crucial role in these interactions, facilitating the binding to target sites and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-3-methylcyclooctanone (2,4-dinitrophenyl)hydrazone
  • (1Z)-2-ethylcyclodecanone (2,4-dinitrophenyl)hydrazone
  • (1Z)-5-cyclododecen-1-one (2,4-dinitrophenyl)hydrazone

Uniqueness

(1Z)-3-amino-1H-isoindol-1-one hydrazone is unique due to its specific structure, which includes an isoindole ring and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-diazenyl-2H-isoindol-1-amine

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(11-7)12-10/h1-4,10-11H,9H2

InChI Key

DVXWOSOONBGHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=N)N

Origin of Product

United States

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